molecular formula C2F4<br>C2H3F3O B045653 2,2,2-Trifluoroethanol CAS No. 75-89-8

2,2,2-Trifluoroethanol

Cat. No. B045653
CAS RN: 75-89-8
M. Wt: 100.04 g/mol
InChI Key: RHQDFWAXVIIEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

TFE can be synthesized through electrochemical reactions, a novel approach demonstrated for the first time by Strauß and Naumann (1985). This process involves the reaction of trifluoromethyl radicals generated by the anodic oxidation of trifluoroacetates in specific electrolyte solutions, highlighting a potential pathway for optimization and further development in TFE production (Strauß & Naumann, 1985).

Molecular Structure Analysis

The molecular conformation and intermolecular hydrogen bonding of TFE have been elucidated through neutron diffraction, molecular dynamics, and ab initio quantum chemical studies. These analyses have shown that TFE exhibits a smaller hydrogen-bonded aggregation size in its liquid state compared to pure liquid ethanol, providing insight into its molecular interactions and structure (Bakó, Radnai, & Bellisent Funel, 2004).

Chemical Reactions and Properties

Research has revealed TFE's involvement in various chemical reactions, such as its role in the synthesis of α-amino nitriles and α-amino phosphonates through one-pot, three-component coupling reactions. This underscores TFE's effectiveness as a recyclable medium that promotes high-yield reactions without the need for acid or base catalysts, demonstrating its utility in organic synthesis (Heydari, Khaksar, & Tajbakhsh, 2009).

Physical Properties Analysis

The physical properties of TFE, including densities, diffusion constants, dielectric constants, and enthalpies of mixing in TFE/water mixtures, have been extensively studied through molecular dynamics simulations. These studies provide a detailed understanding of TFE's behavior in solution, particularly its significant aggregation tendency at low mole fractions (Chitra & Smith, 2001).

Chemical Properties Analysis

Investigations into the chemical properties of TFE have focused on its interaction with peptides and proteins. Rajan and Balaram (2009) proposed a model for TFE's interaction with peptides, highlighting the hydrophobicity of the trifluoromethyl group and the hydrogen bonding character of TFE as key factors in its structural stabilizing property. This model suggests an initial replacement of the hydration shell by TFE molecules, followed by bifurcated hydrogen-bond formation with peptide carbonyl groups, promoting secondary structure formations (Rajan & Balaram, 2009).

Scientific Research Applications

  • Intramolecular Hydrogen Bond Stabilization in Carbohydrates : TFE exhibits a higher aptitude for intramolecular hydrogen bond stabilization in carbohydrates, notably stabilizing the isomeric equilibrium of caryophyllose and its methyl glycoside, which is significant for carbohydrate chemistry and structural studies (Molinaro et al., 2001).

  • Induction of Helix Formation in Peptides and Proteins : It has been shown to induce helix formation in peptides and proteins by selectively dissolving helical peptide backbone groups, as demonstrated through infrared spectroscopy (Starzyk et al., 2005).

  • Improvement in Capillary Zone Electrophoretic Peptide Separations : TFE-water mixtures enhance capillary zone electrophoretic peptide separations by increasing viscosity, stabilizing the running current, and enhancing resolution, which is crucial for analytical chemistry (Castagnola et al., 1996).

  • Molecular Dynamics Simulations : A new TFE model has been developed for molecular dynamics simulations, accurately reproducing experimental data and mixtures with water, offering a useful tool for computational chemistry and physics (Fioroni et al., 2000).

  • Oxidation of Hardly Oxidizable Organic Compounds : TFE effectively oxidizes difficult-to-oxidize organic compounds, providing valuable synthetic intermediates for organic synthesis (Shirai et al., 2001).

  • Promotion of One-Pot, Four-Component Coupling Reactions : It efficiently promotes one-pot, four-component coupling reactions for the efficient and recyclable synthesis of 2-amino-3-cyanopyridine derivatives, which are significant in medicinal chemistry (Khaksar & Yaghoobi, 2012).

Safety And Hazards

2,2,2-Trifluoroethanol is considered hazardous. It is flammable and toxic if swallowed or inhaled. It causes serious eye damage and may damage fertility. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

2,2,2-Trifluoroethanol is witnessing significant growth opportunities in the market . In green and sustainable chemistry, it is considered an ideal solvent due to its high ionizing power, strong hydrogen bond donating ability, and environmentally friendliness characteristics .

properties

IUPAC Name

2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021751
Record name 2,2,2-Trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index]
Record name Ethanol, 2,2,2-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoroethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

71.3 [mmHg]
Record name Trifluoroethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,2-Trifluoroethanol

CAS RN

75-89-8
Record name 2,2,2-Trifluoroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 75-89-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2,2-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,2-Trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,2-TRIFLUOROETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T8I76KYF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide (example 385b) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless solid. MS (ESI): m/z=586.0 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 464d) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound after purification by preparative chiral HPLC as colorless oil. MS (ESI): m/z=616.1 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoroethanol
Reactant of Route 2
2,2,2-Trifluoroethanol
Reactant of Route 3
2,2,2-Trifluoroethanol
Reactant of Route 4
2,2,2-Trifluoroethanol
Reactant of Route 5
2,2,2-Trifluoroethanol
Reactant of Route 6
2,2,2-Trifluoroethanol

Citations

For This Compound
24,500
Citations
R Chitra, PE Smith - The Journal of Chemical Physics, 2001 - pubs.aip.org
2,2,2-trifluoroethanol (TFE) is a commonly used cosolvent in experimental studies of peptides and proteins. Although concentration-dependent TFE effects have been well studied …
Number of citations: 149 pubs.aip.org
D Roccatano, G Colombo… - Proceedings of the …, 2002 - National Acad Sciences
Molecular dynamics simulation techniques have been used to investigate the effect of 2,2,2-trifluoroethanol (TFE) as a cosolvent on the stability of three different secondary structure-…
Number of citations: 600 www.pnas.org
R Chitra, PE Smith - The Journal of Chemical Physics, 2001 - pubs.aip.org
It is necessary to evaluate the quality of a force field by comparison with known experimental properties before it can be used with confidence in a simulation. Here, such a study is …
Number of citations: 109 pubs.aip.org
JF Povey, CM Smales, SJ Hassard… - Journal of Structural …, 2007 - Elsevier
The co-solvent 2,2,2-trifluoroethanol (TFE) has been often used to aid formation of secondary structure in solution peptides or alternately as a denaturant within protein folding studies. …
Number of citations: 130 www.sciencedirect.com
M Fioroni, K Burger, AE Mark… - The Journal of Physical …, 2000 - ACS Publications
A new model for 2,2,2-trifluoroethanol is proposed. It is a 7-atom model with the methylene group treated as an united atom. The model was optimized to reproduce the physicochemical …
Number of citations: 124 pubs.acs.org
ML Sinnott, WP Jencks - Journal of the American Chemical …, 1980 - ACS Publications
The products of solvolysis of a-and/3-D-glucopyranosyl fluorides, 2, 4-dinitrophenyl/3-D-glucopyranoside, and the trifluoromethanesulfonates of the/3-D-glucopyranosyl 3-…
Number of citations: 185 pubs.acs.org
Z Atik - Journal of solution chemistry, 2004 - Springer
Excess molar volumes V m E of the binary mixtures of (trifluoroethanol + 1-propanol), (trifluoroethanol + 2-propanol), (acetone + water), (methanol + water), (ethanol + water), (1-…
Number of citations: 33 link.springer.com
J Thomas, NA Seifert, W Jäger, Y Xu - Angewandte Chemie, 2017 - Wiley Online Library
Rotational spectra of the three most stable conformers (I, II, III) of the ternary 2,2,2‐trifluoroethanol (TFE) cluster were measured using Fourier transform microwave spectrometers, and …
Number of citations: 57 onlinelibrary.wiley.com
SK Mehta, AK Sharma, KK Bhasin, R Parkash - Fluid phase equilibria, 2002 - Elsevier
The excess volume V E , ultrasonic speed u and 1 H NMR measurements have been carried out in mixtures of hexamethylphosphortriamide (HMPA) and 2,2,2-trichloroethanol (TCE) or …
Number of citations: 32 www.sciencedirect.com
J Ichikawa - Journal of Fluorine Chemistry, 2000 - Elsevier
gem-Difluoroolefins with a wide range of substituents are readily synthesized from commercially available 2,2,2-trifluoroethyl p-toluenesulfonate, via a pathway that comprises the …
Number of citations: 108 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.